molecular formula C8H11BrClNO B2591574 (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride CAS No. 1845747-66-1

(1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride

Cat. No.: B2591574
CAS No.: 1845747-66-1
M. Wt: 252.54
InChI Key: MJBRWAABGXCVBF-DDWIOCJRSA-N
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Description

(1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride: is a chemical compound with the molecular formula C8H11BrClNO . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.

    Reduction: Formation of 4-bromoaniline or 4-bromobenzyl alcohol.

    Substitution: Formation of 4-azidobenzene or 4-cyanobenzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
  • Used in the development of chiral drugs and pharmaceuticals.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new medications.
  • Studied for its interactions with biological targets such as receptors and enzymes.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the manufacturing of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (2S)-2-Amino-2-(4-bromophenyl)ethanol;hydrochloride
  • 4-Bromo-2-phenylethanol
  • 4-Bromo-2-phenylamine

Comparison:

  • (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds.
  • The presence of the bromine atom in the para position of the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
  • Compared to non-chiral analogs, the chiral nature of this compound can lead to more selective interactions in biological systems, making it valuable in the development of chiral drugs and catalysts.

Properties

IUPAC Name

(1S)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRWAABGXCVBF-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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